

Spectroscopic Profile of Di-tert-butyl Azodicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Di-tert-butyl azodicarboxylate

Cat. No.: B053519

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **di-tert-butyl azodicarboxylate** (DBAD). Designed for researchers, scientists, and professionals in drug development, this document presents a comprehensive analysis of the compound's spectral characteristics, supported by detailed experimental protocols and data visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **di-tert-butyl azodicarboxylate**.

^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Solvent	Assignment
1.51	Singlet	CDCl_3	tert-butyl protons (18H)

^{13}C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Solvent	Assignment
159.4	CDCl ₃	Carbonyl Carbon (C=O)
87.0	CDCl ₃	Quaternary Carbon (C(CH ₃) ₃)
27.9	CDCl ₃	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2980	C-H stretch (alkane)
~1760	C=O stretch (ester)
~1370	C-H bend (tert-butyl)
~1160	C-O stretch (ester)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below to ensure reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **di-tert-butyl azodicarboxylate** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Instrument Parameters:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: CDCl₃
- ¹H NMR: Standard proton NMR experiments are conducted. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are acquired. The chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy

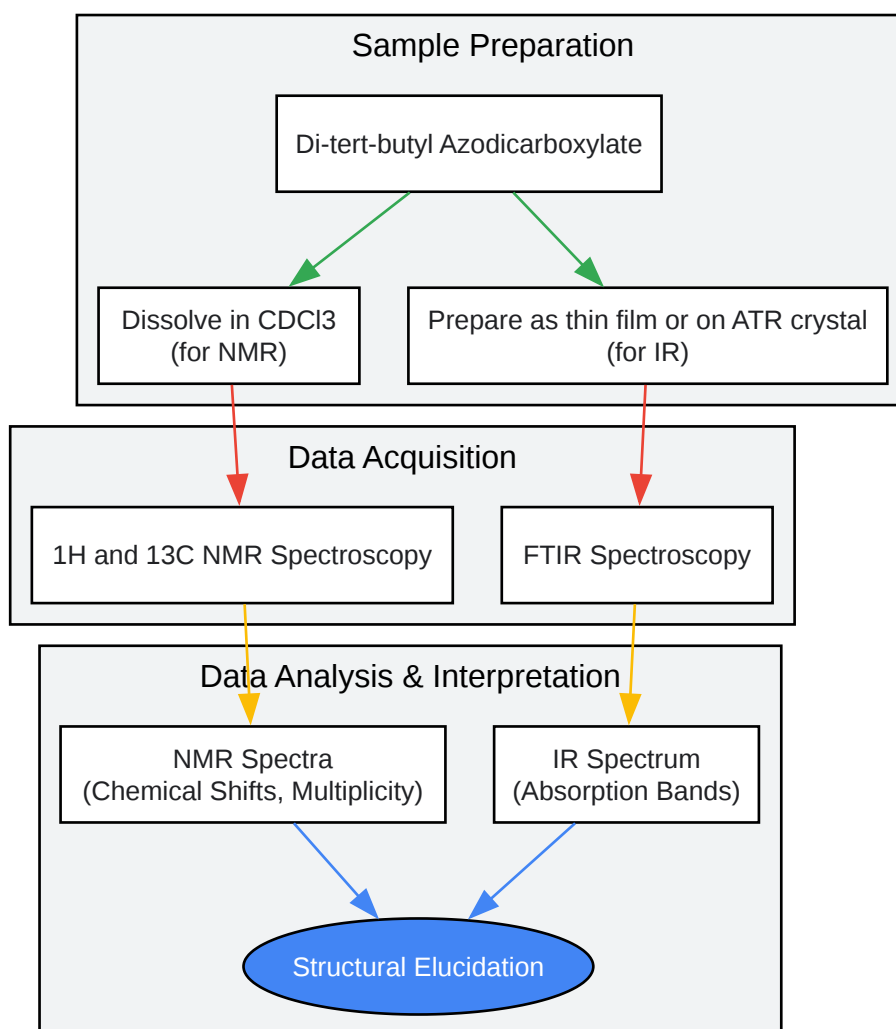
Sample Preparation: A small amount of solid **di-tert-butyl azodicarboxylate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal. Alternatively, a thin film of the sample can be prepared between two potassium bromide (KBr) plates.

Instrument Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Scan Range: Typically $4000\text{--}400\text{ cm}^{-1}$.
- Data Acquisition: A background spectrum of the clean ATR crystal or KBr plates is recorded and subsequently subtracted from the sample spectrum.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is illustrated in the following diagram.



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Spectroscopic Analysis Workflow

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